3,4-Dimethylundecane
Overview
Description
3,4-Dimethylundecane is an organic compound with the molecular formula C13H28. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the third and fourth carbon atoms in the chain. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. It is known for its relatively simple structure and is often used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylundecane can be achieved through several methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process begins with the extraction of undecane from crude oil, followed by a series of refining steps to isolate the desired compound. The methylation process is then carried out on a large scale using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylundecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under specific conditions, they can be hydrogenated to form more saturated hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylundecanol, 3,4-dimethylundecanone, or 3,4-dimethylundecanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of 3,4-dichloroundecane or 3,4-dibromoundecane
Scientific Research Applications
3,4-Dimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3,4-Dimethylundecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under normal conditions but can participate in various chemical reactions under specific conditions. Its molecular targets and pathways are largely determined by the nature of the reactions it undergoes, such as oxidation or substitution. For example, in oxidation reactions, it may interact with oxidizing agents to form more reactive intermediates that can further participate in subsequent reactions .
Comparison with Similar Compounds
- 3,3-Dimethylundecane
- 4,4-Dimethylundecane
- 2,3-Dimethylundecane
Comparison: 3,4-Dimethylundecane is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3,4-dimethylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWGOKFGVUDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334002 | |
Record name | 3,4-Dimethylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-78-6 | |
Record name | 3,4-Dimethylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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